Ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of an ethyl ester group at the 5-position and a fluorophenyl group at the 2-position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse pharmacological activities, including antiviral, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . The reaction conditions often involve the use of solvents such as ethanol or ethyl acetate, and the reaction temperature is typically maintained at around 80-100°C .
Chemical Reactions Analysis
Ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. In nucleophilic substitution reactions, the fluorophenyl group can be replaced by other nucleophiles, leading to the formation of different derivatives . Oxidation reactions can convert the ethyl ester group into carboxylic acid, while reduction reactions can reduce the pyrimidine ring to form dihydropyrimidine derivatives . Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation .
Scientific Research Applications
In medicinal chemistry, it has shown promise as a neuroprotective and anti-inflammatory agent . Studies have demonstrated its ability to inhibit the production of nitric oxide and tumor necrosis factor-α in human microglia cells, suggesting its potential use in the treatment of neurodegenerative diseases . Additionally, it has been investigated for its antiviral and anticancer properties, making it a valuable compound in drug discovery and development .
Mechanism of Action
The mechanism of action of ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate involves the inhibition of key molecular pathways. It has been shown to inhibit the endoplasmic reticulum stress response and apoptosis pathways, thereby providing neuroprotection . The compound also targets the NF-kB inflammatory pathway, reducing the production of pro-inflammatory cytokines . Molecular docking studies have revealed favorable interactions with active residues of proteins such as ATF4 and NF-kB, further elucidating its mechanism of action .
Comparison with Similar Compounds
Ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as ethyl 2-chloro-4-(4-substituted phenyl)-6-methylpyrimidine-5-carboxylate and pyrimido[4,5-d]pyrimidines . While these compounds share similar structural features, this compound is unique due to the presence of the fluorophenyl group, which enhances its pharmacological properties . The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a more potent and effective therapeutic agent .
Biological Activity
Ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a pyrimidine ring substituted with an ethyl ester group and a 2-fluorophenyl moiety. Its molecular formula is C12H10FNO2 with a molecular weight of approximately 218.21 g/mol. The presence of the fluorine atom is believed to enhance the compound's lipophilicity and biological activity, making it a subject of interest in drug design.
Antiviral Properties
Research has indicated that derivatives of pyrimidine compounds, including this compound, exhibit antiviral activities. A study reported that certain pyrimidine derivatives inhibit viral replication by interfering with viral polymerases, suggesting potential applications in treating viral infections .
Anticancer Activity
This compound has shown promise in cancer research. In vitro assays demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspase pathways and the inhibition of NF-kB signaling, which is crucial for cancer cell survival .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It was found to significantly inhibit COX-2 enzyme activity, with an IC50 value comparable to established anti-inflammatory drugs like celecoxib . This suggests that this compound could be beneficial in managing inflammatory diseases.
The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways:
- NF-kB Pathway : Inhibition of NF-kB leads to reduced expression of pro-inflammatory cytokines.
- Apoptotic Pathways : Induction of apoptosis in cancer cells through caspase activation.
- Viral Polymerase Inhibition : Disruption of viral replication mechanisms.
Comparative Analysis with Other Compounds
To better understand the biological activity of this compound, a comparison with other related compounds can be insightful:
Compound Name | Structural Features | Notable Activities |
---|---|---|
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate | Trifluoromethyl group | Enhanced anticancer activity |
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methylsulfonyl)amino-pyrimidine-5-carboxylate | Additional substituents | Improved bioactivity profiles |
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound:
- Antiviral Activity : A study demonstrated significant antiviral effects against influenza virus strains, with IC50 values indicating potent inhibition .
- Cancer Cell Studies : Research involving human breast cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates .
- Inflammation Models : In vivo experiments using carrageenan-induced paw edema models showed that the compound significantly reduced inflammation compared to control groups .
Properties
IUPAC Name |
ethyl 2-(2-fluorophenyl)pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-2-18-13(17)9-7-15-12(16-8-9)10-5-3-4-6-11(10)14/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOCJCWWQQKHDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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